The synthesis of Lidocaine typically involves two main steps:
Alternative methods have been developed to enhance efficiency, such as using palladium on carbon as a catalyst for the reduction of nitro compounds to amines .
Lidocaine has a molecular formula of and a molar mass of approximately 234.34 g/mol. Its structure consists of an aromatic ring connected to an amide group and a diethylamino side chain.
Lidocaine participates in several chemical reactions:
The stability of Lidocaine is influenced by factors such as pH and temperature. For example, acidic conditions can accelerate hydrolysis, while basic conditions may stabilize the compound .
Lidocaine exerts its effects primarily by blocking sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions during depolarization, effectively preventing the generation and propagation of action potentials.
Studies show that Lidocaine's efficacy is dose-dependent, with higher concentrations leading to more profound anesthetic effects .
Relevant analyses indicate that Lidocaine maintains its efficacy within specific pH ranges and temperatures .
Lidocaine has extensive applications in medicine:
In addition to its medical uses, research continues into Lidocaine's potential applications in other therapeutic areas such as chronic pain management and neuropathic pain treatment .
The discovery of lidocaine (chemically designated as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) originated in the Stockholm laboratory of Nils Löfgren and Bengt Lundquist in 1943. Their systematic screening of amino amide compounds led to the 57th synthetic candidate—later named "Xylocaine"—which demonstrated potent local anesthetic properties upon tongue application [1] [9]. Patented in 1948, lidocaine’s rapid commercialization marked a therapeutic breakthrough due to its superior safety profile compared to ester-type anesthetics (e.g., procaine), which exhibited higher allergenic potential and instability [1] [5].
Early pharmacological studies elucidated lidocaine’s sodium channel blockade mechanism. At physiological pH (7.4), its pKa (7.7) enables ~25% of molecules to exist in uncharged forms, facilitating diffusion through neural sheaths. Intracellular protonation then yields cationic species that bind voltage-gated sodium (Naᵥ) channels, inhibiting depolarization and action potential propagation [1] [6]. This mechanism underpinned its rapid onset (<5 minutes topically; <1 minute intravenously) and intermediate duration (30–90 minutes), positioning it as an ideal infiltrative and regional anesthetic [5] [9].
Metabolic characterization revealed hepatic N-deethylation via CYP3A4 and CYP1A2 into active metabolites monoethylglycinexylidide (MEGX, 80% potency of parent drug) and glycinexylidide (GX), with renal excretion accounting for >90% elimination [1] [6]. Protein binding to α₁-acid glycoprotein (65%) contributed to predictable tissue distribution (Vd = 0.7–1.5 L/kg) [6].
Parameter | Value | Clinical Implication |
---|---|---|
Bioavailability | Oral: 35%; Topical: 3% | Limited systemic absorption from skin |
Metabolism | Hepatic (CYP3A4/CYP1A2) | Reduced clearance in liver disease |
Active Metabolites | MEGX, GX | Prolonged activity in renal impairment |
Half-life | 1.5–2 hours | Dosing adjustments for infusions |
Lidocaine’s therapeutic applications expanded beyond nerve blockade upon recognizing its systemic anti-inflammatory and immunomodulatory properties. At subanesthetic concentrations (1–5 µg/mL), it suppresses polymorphonuclear leukocyte (PMN) priming, reduces pro-inflammatory cytokine release (e.g., TNF-α, IL-6, IL-1β), and inhibits Toll-like receptor (TLR)-mediated NF-kβ activation [2] [8]. These effects occur independently of sodium channel blockade, mediated partly through M1 muscarinic receptor and GPCR modulation [2].
In perioperative medicine, intravenous lidocaine infusion emerged as a cornerstone of Enhanced Recovery After Surgery (ERAS) protocols. Multimodal regimens incorporating lidocaine (1–2 mg/kg bolus followed by 1–2 mg/kg/h infusion) reduced opioid consumption by 10 mg morphine equivalents/24h in abdominal surgeries, accelerating bowel function recovery and shortening hospital stays [1] [10]. Its efficacy in bariatric surgery further highlighted advantages for opioid-sensitive populations [1].
Topical formulations broadened lidocaine’s scope to chronic inflammatory conditions. Intravesical instillations gained endorsement for interstitial cystitis/bladder pain syndrome, while ultrasound-guided nerve blocks combined with corticosteroids alleviated cervical radiculopathy [1] [8]. The 5% lidocaine patch (700 mg/system) delivered localized analgesia with minimal systemic absorption (3% ± 2%), making it suitable for elderly or polypharmacy patients [8].
Target | Biological Effect | Therapeutic Context |
---|---|---|
Naᵥ1.7/1.8 Channels | Inhibition of ectopic neuronal firing | Neuropathic pain |
TLR4/NF-kβ Pathway | Downregulation of TNF-α, HMGB1, IL-6 | Post-surgical inflammation |
M1 Muscarinic Receptors | Reduced neutrophil priming and chemotaxis | Systemic inflammation |
NMDA Receptors | Attenuation of central sensitization | Opioid-refractory pain |
Neuropathic pain management historically relied on systemic agents (e.g., gabapentinoids, antidepressants) with dose-limiting CNS side effects. Lidocaine’s topical and systemic formulations circumvented this via peripheral and central neuromodulation:
Lidocaine also reshaped multimodal combination strategies. As a topical adjunct, it enhanced gabapentin efficacy in PHN while reducing systemic exposure: patients receiving combination therapy reported 40% greater pain relief versus monotherapy, with adverse event rates comparable to placebo [3] [8]. This synergy led to guideline upgrades positioning lidocaine as a first-line option for localized neuropathic pain, particularly in elderly patients [4] [8].
For refractory cases, subcutaneous infusions (25–80 µg/kg/min) via ambulatory pumps enabled sustained home-based care. Prospective studies validated their utility in reducing breakthrough pain episodes in cancer-related neuropathy without requiring serum monitoring at stable doses [7] [8].
Condition | Formulation | Key Outcomes | Evidence Level |
---|---|---|---|
Postherpetic Neuralgia | 5% patch | 50% DMA reduction; NNT=2.0 for 30% pain relief | RCT (N=269) |
Diabetic Neuropathy | IV infusion | NRS reduction by 2.1 points vs placebo | Meta-analysis |
CRPS | Subcutaneous infusion | 60% responder rate (>50% pain reduction) | Prospective cohort |
Chemotherapy Neuropathy | IV bolus | Allodynia suppression for >4 weeks post-infusion | Pilot RCT |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6